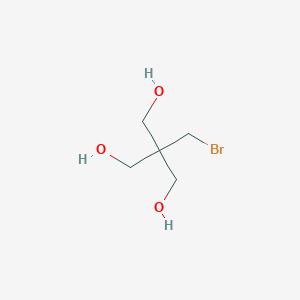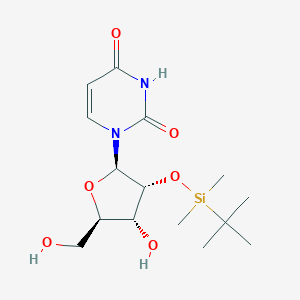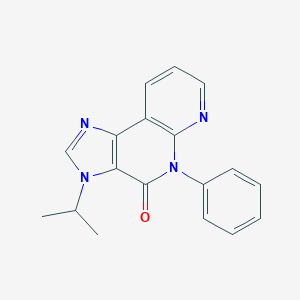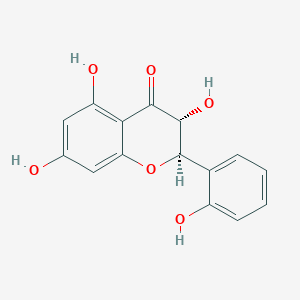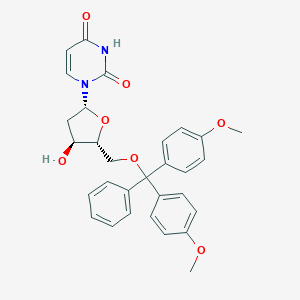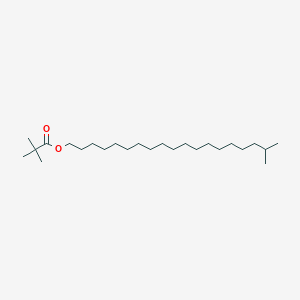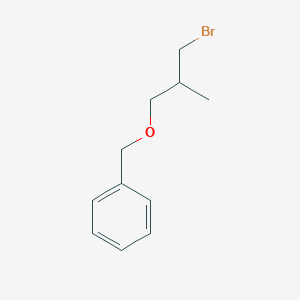
((3-Bromo-2-methylpropoxy)methyl)benzene
概要
説明
The compound of interest, “((3-Bromo-2-methylpropoxy)methyl)benzene,” is a brominated aromatic compound that is structurally related to various other brominated benzene derivatives. These derivatives are often used as intermediates in the synthesis of more complex molecules, including biologically active compounds and materials with specific electronic properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study of 2-(N,N-dimethylaminomethylene) derivative . Additionally, DFT calculations can provide insights into the optimized structure and predict IR and NMR spectra, as shown for 1-bromo-4-(3,7-dimethyloctyl)benzene . The structural analysis is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions, including alkylation, as seen in the Friedel–Crafts alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane . The presence of bromine atoms on the benzene ring makes these compounds reactive towards nucleophilic substitution reactions, which are fundamental in further functionalizing the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the benzene ring. For example, the steric hindrance in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectra and reactivity towards the formation of aryllithium species . The crystal structures of related compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, reveal supramolecular features like hydrogen bonding and Br⋯O interactions that can influence their physical properties .
科学的研究の応用
Synthesis of Biologically Active Compounds
- A study by Akbaba et al. (2010) described the synthesis of a biologically active natural product using a precursor similar to ((3-Bromo-2-methylpropoxy)methyl)benzene. This synthesis approach could be applicable in medicinal chemistry for the development of new bioactive compounds (Akbaba et al., 2010).
Studies on Molecular Dynamics
- Zheng et al. (2005) explored the ultrafast dynamics of solute-solvent complexation, which is relevant for understanding the interactions of similar bromobenzene compounds in various solvents. This research could be significant for studying the solubility and reaction mechanisms of such compounds (Zheng et al., 2005).
Organic Synthesis Techniques
- Kuroda & Kobayashi (2015) demonstrated a method for synthesizing isoindoles, starting from compounds related to ((3-Bromo-2-methylpropoxy)methyl)benzene. This highlights its utility in complex organic syntheses (Kuroda & Kobayashi, 2015).
Schiff Base Ligands and Metal Complexes
- Golcu et al. (2005) reported the synthesis of Schiff base ligands and their metal complexes, including compounds structurally related to ((3-Bromo-2-methylpropoxy)methyl)benzene. These compounds have potential applications in coordination chemistry and catalysis (Golcu et al., 2005).
Potential Antimicrobial Agents
- Liaras et al. (2011) synthesized and evaluated the antimicrobial activity of benzene derivatives, which could include ((3-Bromo-2-methylpropoxy)methyl)benzene or related compounds. These compounds showed significant activity against various microorganisms, highlighting their potential as antimicrobial agents (Liaras et al., 2011).
Catalysis and Chemical Reactions
- Batool et al. (2014) developed a method for synthesizing benzene derivatives, including potential analogs of ((3-Bromo-2-methylpropoxy)methyl)benzene. These compounds have applications in catalysis and as reagents in organic reactions (Batool et al., 2014).
Inhibition of Enzymatic Activities
- Bayrak et al. (2019) synthesized bromophenols and evaluated their enzyme inhibition activities. This research suggests potential pharmaceutical applications for compounds structurally related to ((3-Bromo-2-methylpropoxy)methyl)benzene (Bayrak et al., 2019).
Polymer Chemistry
- Yang & Storey (2015) used alkoxybenzenes, such as (3-bromopropoxy)benzene, in the end-quenching of polyisobutylene, indicating potential applications in polymer chemistry (Yang & Storey, 2015).
Safety And Hazards
The compound is associated with certain hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
(3-bromo-2-methylpropoxy)methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIBBFFDRDHFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370747 | |
| Record name | ((3-Bromo-2-methylpropoxy)methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Bromo-2-methylpropoxy)methyl)benzene | |
CAS RN |
91273-58-4 | |
| Record name | ((3-Bromo-2-methylpropoxy)methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


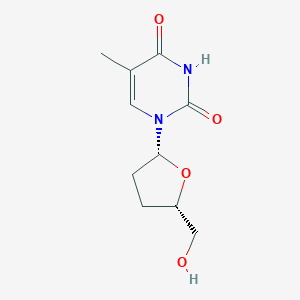
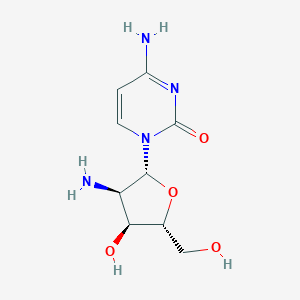
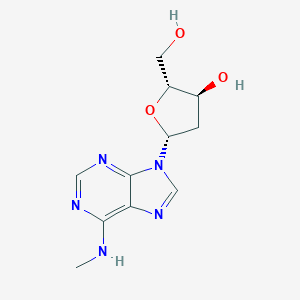
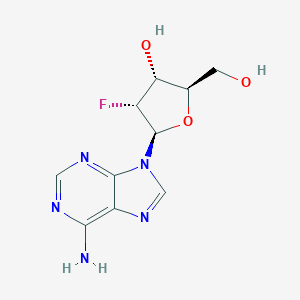
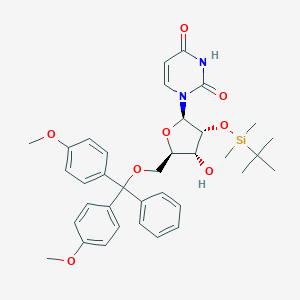
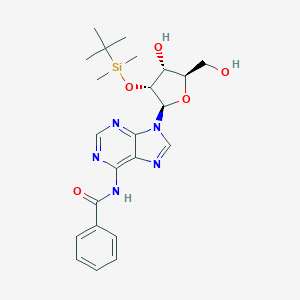
![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)
